[N40,Pro1,Tyr4,Nle 14]BB
Beschreibung
[N40,Pro1,Tyr4,Nle14]BB, also known as [99mTc]DB4, is a gastrin-releasing peptide receptor (GRPR)-targeted radiotracer derived from bombesin (BBN). Its structure includes key modifications:
- Pro1: Enhances conformational stability and receptor binding affinity.
- Tyr4: Facilitates radiolabeling (e.g., with 99mTc) and improves receptor interaction.
- Nle14: Replaces methionine to prevent oxidation, enhancing metabolic stability .
Applications: Preclinical and clinical studies demonstrate its utility in imaging prostate cancer lesions due to high GRPR-specific uptake in tumors. However, its metabolic stability in vivo remains a focus for optimization to improve tumor retention and reduce off-target accumulation .
Eigenschaften
Molekularformel |
C84H132N28O19 |
|---|---|
Molekulargewicht |
1838.1 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxoheptan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[1-[3-(2-aminoethylamino)-2-[(2-aminoethylamino)methyl]propanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C84H132N28O19/c1-7-8-9-16-55(71(90)119)104-78(126)59(33-45(2)3)108-79(127)62(36-51-41-95-44-100-51)102-69(118)43-99-82(130)70(46(4)5)111-72(120)47(6)101-77(125)61(35-49-40-97-54-15-11-10-14-53(49)54)110-76(124)57(23-25-65(87)114)106-80(128)63(37-67(89)116)103-68(117)42-98-73(121)60(34-48-19-21-52(113)22-20-48)109-74(122)56(17-12-29-96-84(91)92)105-75(123)58(24-26-66(88)115)107-81(129)64-18-13-32-112(64)83(131)50(38-93-30-27-85)39-94-31-28-86/h10-11,14-15,19-22,40-41,44-47,50,55-64,70,93-94,97,113H,7-9,12-13,16-18,23-39,42-43,85-86H2,1-6H3,(H2,87,114)(H2,88,115)(H2,89,116)(H2,90,119)(H,95,100)(H,98,121)(H,99,130)(H,101,125)(H,102,118)(H,103,117)(H,104,126)(H,105,123)(H,106,128)(H,107,129)(H,108,127)(H,109,122)(H,110,124)(H,111,120)(H4,91,92,96)/t47-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64?,70-/m0/s1 |
InChI-Schlüssel |
KQHZZRQJOXXKSD-LJBQZBCTSA-N |
Isomerische SMILES |
CCCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)C5CCCN5C(=O)C(CNCCN)CNCCN |
Kanonische SMILES |
CCCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(CNCCN)CNCCN |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [N40,Pro1,Tyr4,Nle 14]BB involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of [N40,Pro1,Tyr4,Nle 14]BB follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for stability.
Analyse Chemischer Reaktionen
Hydrolysis Reactions
The peptide bonds in [N⁴⁰,Pro¹,Tyr⁴,Nle¹⁴]BB undergo hydrolysis under acidic or basic conditions, a hallmark of polypeptide degradation. Key features include:
| Condition | Reagent | Outcome |
|---|---|---|
| Acidic (pH < 3) | HCl, H₂SO₄ | Cleavage at Asp-Pro and Asn-Gly bonds |
| Basic (pH > 10) | NaOH, NH₄OH | Hydrolysis of Tyr-Gly and Gln-Trp bonds |
This lability necessitates stabilization strategies (e.g., Nle¹⁴ substitution) to enhance metabolic stability in vivo.
Oxidation and Reduction
-
Oxidation Targets :
-
Reduction :
Conjugation Reactions for Radiolabeling
[N⁴⁰,Pro¹,Tyr⁴,Nle¹⁴]BB is frequently modified for diagnostic imaging via chelator-mediated radioisotope conjugation :
Common Chelators and Isotopes
Key Reaction Steps:
-
Activation : Carboxyl groups on the peptide react with EDC/NHS to form NHS esters .
-
Conjugation : Chelators (e.g., DOTA-NHS) bind to primary amines (N-terminus or lysine side chains) .
-
Metal Coordination : Isotopes like ⁶⁸Ga³⁺ are chelated under mild acidic conditions (pH 4–5) .
Stability Under Physiological Conditions
The compound demonstrates enhanced stability compared to native bombesin due to:
Functional Group Reactivity
The molecular structure (C₈₃H₁₃₀N₂₈O₁₉S) reveals critical reactive sites :
| Functional Group | Position | Reactivity |
|---|---|---|
| Amine (N-terminus) | Pro¹ | Acylation, Schiff base formation |
| Carboxyl (C-terminus) | Nle¹⁴ | EDC/NHS-mediated conjugation |
| Hydroxyl (Tyr⁴) | Tyr⁴ | Sulfation, iodination |
| Imidazole (His¹¹) | His¹¹ | Metal coordination (e.g., Zn²⁺ binding) |
Synthetic Modifications
Structural analogs highlight reactivity trends :
| Modification | Effect on Reactivity |
|---|---|
| [Tyr⁴] → [Phe⁴] | Eliminates hydroxyl-mediated reactions |
| [Nle¹⁴] → [Lys¹⁴] | Introduces ε-amine for crosslinking |
| [Pro¹] → [Gly¹] | Increases backbone flexibility/cleavage |
Wissenschaftliche Forschungsanwendungen
[N40,Pro1,Tyr4,Nle 14]BB has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and receptor binding.
Medicine: Explored as a potential therapeutic agent for targeting gastrin-releasing peptide receptors in cancer.
Industry: Utilized in the development of diagnostic imaging agents for cancer detection.
Wirkmechanismus
[N40,Pro1,Tyr4,Nle 14]BB exerts its effects by binding to gastrin-releasing peptide receptors (GRPR). Upon binding, it activates a cascade of intracellular signaling pathways, including the phosphatidylinositol-calcium second messenger system. This leads to various cellular responses, such as increased cell proliferation and secretion of hormones.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
Somatostatin Analogues
Examples: [DTPA0,Tyr3]octreotide, [DTPA0,Tyr3]octreotate, and [DOTA0,Tyr3]octreotide.
- Target Receptor : Somatostatin receptors (SSTRs), overexpressed in neuroendocrine tumors.
- Key Findings :
- [DTPA0,Tyr3]octreotate : Highest target-to-background ratio due to Thr-for-Thr(ol) substitution, improving SSTR2/5 affinity. Tumor uptake in rats was 2.5× higher than [DTPA0,Tyr3]octreotide .
- [DOTA0,Tyr3]octreotide : Superior for radionuclide therapy (e.g., with 177Lu or 90Y) due to DOTA’s chelation stability.
- Metabolic Stability : Lysosomal accumulation observed in target tissues (e.g., pancreas, liver), impacting retention .
Substance P Analogues
Example: [111In-DTPA-Arg1]substance P.
- Target Receptor : Substance P receptor (SPR), expressed in inflammatory diseases and some tumors.
- Key Findings :
GRPR-Targeted Peptides
Example: [N40,Pro1,Tyr4,Nle14]BB ([99mTc]DB4).
- Differentiators :
Comparative Data Table
Key Research Findings
Receptor Affinity vs. Metabolic Stability :
- [DTPA0,Tyr3]octreotate achieves superior tumor retention due to high SSTR affinity and DTPA’s resistance to enzymatic cleavage .
- [N40,Pro1,Tyr4,Nle14]BB’s Nle14 improves stability over native bombesin but requires additional modifications (e.g., PEGylation) to reduce renal clearance .
Biodistribution Challenges: All peptides show lysosomal accumulation in non-target tissues (e.g., liver, kidneys), limiting therapeutic indices. Hepatocyte lysosomes dominate [99mTc]DB4 off-target uptake, while renal tubular lysosomes affect [111In-DTPA-Arg1]substance P .
Clinical Translation :
- Somatostatin analogues (e.g., [177Lu-DOTA0,Tyr3]octreotate) are FDA-approved for neuroendocrine tumors, whereas GRPR-targeted agents like [99mTc]DB4 remain investigational .
Q & A
Basic Research Questions
Q. What is the structural rationale for modifying the bombesin analog with [N40,Pro1,Tyr4,Nle14] substitutions in GRPR-targeted imaging?
- Methodological Answer: The substitutions are designed to enhance metabolic stability and receptor affinity. For example:
- Pro1 : Stabilizes the peptide backbone against enzymatic degradation .
- Nle14 : Replaces methionine to prevent oxidation, improving radiotracer shelf-life .
- Tyr4 : Facilitates radiolabeling (e.g., with <sup>99m</sup>Tc) while maintaining GRPR binding .
Q. How does [N40,Pro1,Tyr4,Nle14]BB compare to other bombesin analogs in preclinical prostate cancer models?
- Methodological Answer: Use competitive binding assays (e.g., IC50 measurements) and biodistribution studies to evaluate:
- Receptor specificity (blocking experiments with excess GRPR ligand).
- Tumor-to-background ratios (e.g., uptake in PC-3 xenografts vs. pancreas) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro receptor affinity and in vivo tumor uptake for [N40,Pro1,Tyr4,Nle14]BB?
- Methodological Answer:
Validate binding kinetics using surface plasmon resonance (SPR) or microscale thermophoresis (MST) to account for off-target interactions .
Incorporate pharmacokinetic modeling (e.g., compartmental analysis) to assess tumor penetration barriers .
Compare with <sup>68</sup>Ga-labeled analogs to evaluate the impact of radionuclide half-life on imaging efficacy .
- Theoretical Framework: Link findings to GRPR internalization dynamics and tumor microenvironment factors (e.g., pH, proteases) .
Q. What experimental strategies improve the metabolic stability of [N40,Pro1,Tyr4,Nle14]BB without compromising GRPR affinity?
- Methodological Answer:
- Amino acid substitutions : Replace cleavage-prone residues (e.g., Gly<sup>11</sup>→D-Ala) .
- Chelator optimization : Use tricarbonyl cores (e.g., HYNIC) to stabilize <sup>99m</sup>Tc labeling .
- In situ stabilization : Co-administer protease inhibitors during radiotracer formulation .
- Data Analysis : Quantify metabolite profiles via HPLC in serum samples at multiple time points .
Q. How should researchers design a robust comparative study between [N40,Pro1,Tyr4,Nle14]BB and other GRPR-targeted radiotracers?
- Methodological Answer:
Define endpoints : Tumor uptake (SUVmax), clearance rates, and dosimetry .
Standardize models : Use GRPR-positive (PC-3) and GRPR-negative (LNCaP) xenografts to control for receptor specificity .
Statistical rigor : Apply ANOVA with post-hoc tests to compare groups, accounting for multiple variables (e.g., dose, imaging time) .
- Pitfalls to Avoid : Inadequate sample size (<i>n</i> < 5/group) or failure to blind image analysis .
Methodological Challenges & Theoretical Considerations
Q. What frameworks guide the optimization of [N40,Pro1,Tyr4,Nle14]BB for clinical translation?
- Theoretical Basis :
- FINER criteria : Ensure the research question is Feasible, Interesting, Novel, Ethical, and Relevant .
- PICO framework : Define Population (prostate cancer patients), Intervention (radiotracer), Comparison (existing agents), Outcomes (diagnostic accuracy) .
- Practical Steps :
- Conduct GLP-compliant toxicity studies in two mammalian species .
- Validate reproducibility using multi-center harmonization protocols .
Q. How can contradictory data on [N40,Pro1,Tyr4,Nle14]BB’s pancreatic uptake be reconciled?
- Hypothesis-Driven Approach :
- Mechanistic studies : Use autoradiography to map GRPR density in human pancreatic tissue .
- Dose escalation : Test if lower tracer doses reduce nonspecific uptake while preserving tumor signal .
Future Directions & Limitations
Q. What are the unresolved questions in [N40,Pro1,Tyr4,Nle14]BB research?
- Limitations :
- Limited human data on long-term biodistribution .
- Uncertainties in scaling synthesis for Phase I trials .
- Future Studies :
- Develop bifunctional analogs for theranostic applications (e.g., <sup>177</sup>Lu-labeled variants) .
- Explore hybrid imaging (PET/CT or SPECT/MRI) to improve spatial resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
